molecular formula C14H23NO2S B2969503 N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 886124-51-2

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2969503
CAS No.: 886124-51-2
M. Wt: 269.4
InChI Key: VRHMKIUXPWSEJF-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a butan-2-yl group attached to a tetramethylbenzene ring, which is further connected to a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with butan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,3,5,6-tetramethylbenzenesulfonyl chloride+butan-2-amineThis compound+HCl\text{2,3,5,6-tetramethylbenzenesulfonyl chloride} + \text{butan-2-amine} \rightarrow \text{this compound} + \text{HCl} 2,3,5,6-tetramethylbenzenesulfonyl chloride+butan-2-amine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide compounds.

Scientific Research Applications

N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-nitrobenzene-1-sulfonamide
  • N-(butan-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide
  • N-(butan-2-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can also affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N-butan-2-yl-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-7-11(4)15-18(16,17)14-12(5)9(2)8-10(3)13(14)6/h8,11,15H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHMKIUXPWSEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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